![molecular formula C17H24N2O3 B2721917 1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea CAS No. 2309538-91-6](/img/structure/B2721917.png)
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea, also known as NSC-732208, is a synthetic compound with potential therapeutic applications in cancer treatment. It belongs to the class of spiroketals, which are cyclic organic compounds containing a spirocyclic ketal moiety. The compound has shown promising results in preclinical studies as a potent inhibitor of cancer cell growth and proliferation.5]nonan-1-yl)urea.
作用机制
The mechanism of action of 1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In addition, the compound has been shown to downregulate the expression of several genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, the compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could enhance the efficacy of these treatments.
实验室实验的优点和局限性
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. In addition, the compound has been extensively studied in vitro, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, the compound may have off-target effects on other cellular processes, which could complicate its use in lab experiments.
未来方向
There are several future directions for research on 1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea. One direction is to further investigate the compound's mechanism of action and its effects on cancer cells. This could involve studying the compound's interaction with other cellular pathways and identifying its downstream targets. Another direction is to study the compound's pharmacokinetic and pharmacodynamic properties in vivo, which could provide valuable information for future drug development. Finally, there is a need for more studies on the compound's safety and toxicity, which will be important for determining its potential as a therapeutic agent.
合成方法
The synthesis of 1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea involves the reaction of 1-(4-methoxybenzyl)hydrazine with 7-oxaspiro[3.5]nonan-1-one in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the spiroketal ring system. The resulting compound is then treated with isocyanate to form the final urea derivative. The synthesis of this compound has been reported in several publications, and the procedure has been optimized for high yield and purity.
科学研究应用
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that the compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-14-4-2-13(3-5-14)12-18-16(20)19-15-6-7-17(15)8-10-22-11-9-17/h2-5,15H,6-12H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSDJJIUWNZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721836.png)
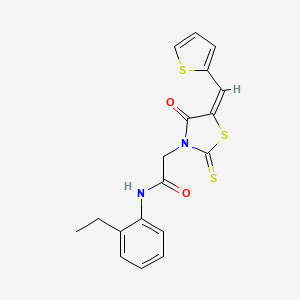
![N-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2721838.png)

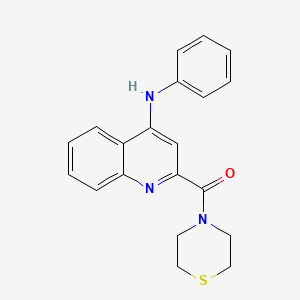
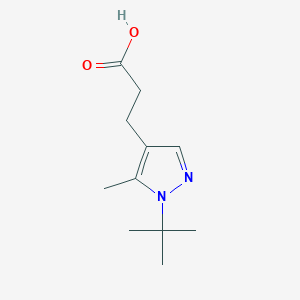
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2721848.png)
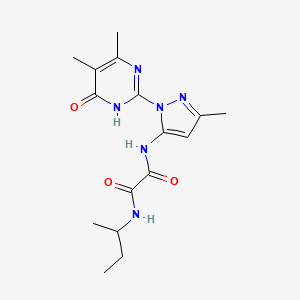
![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2721852.png)
![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)
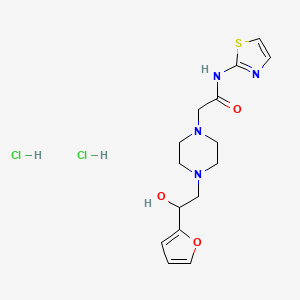
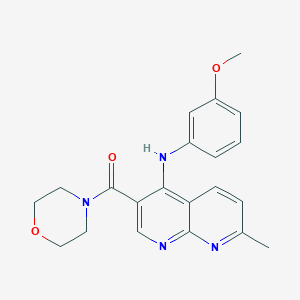
![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)